

# Application Notes and Protocols: Synthesis of Methyl 2-Aminonicotinate

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## Compound of Interest

Compound Name: Methyl 2-aminonicotinate

Cat. No.: B050381

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## Abstract

This document provides a detailed protocol for the synthesis of **methyl 2-aminonicotinate**, a valuable building block in pharmaceutical and chemical research. The primary method detailed is a high-yield, microwave-assisted Fischer esterification of 2-aminonicotinic acid. Alternative methods are also summarized for comparison. This application note includes comprehensive experimental procedures, tabulated physicochemical and spectroscopic data, and a visual workflow diagram to ensure reproducibility and ease of use in a laboratory setting.

## Introduction

**Methyl 2-aminonicotinate** (CAS No. 14667-47-1) is a key intermediate in the synthesis of a variety of pharmacologically active molecules and complex organic compounds.<sup>[1][2]</sup> Its bifunctional nature, possessing both a nucleophilic amino group and an ester moiety on a pyridine scaffold, allows for diverse chemical modifications.<sup>[2]</sup> Given its utility, reliable and efficient synthesis protocols are critical for advancing drug discovery and development programs. This guide presents a validated, high-yield microwave-assisted synthesis protocol, offering significant advantages in terms of reaction time and efficiency over traditional methods.

## Physicochemical Properties

Property	Value	Reference(s)
CAS Number	14667-47-1	[1]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	152.15 g/mol	[1]
Appearance	White to off-white powder or crystals	[1]
Melting Point	82-86 °C	[1]
Boiling Point (Predicted)	251.3 ± 20.0 °C	[1]
Density (Predicted)	1.238 ± 0.06 g/cm <sup>3</sup>	[1]
Solubility	Soluble in methanol	[1]

## Synthesis Protocols

Two primary methods for the synthesis of **methyl 2-aminonicotinate** are presented below. The microwave-assisted protocol is recommended for its high efficiency and reduced reaction time.

### Method 1: Microwave-Assisted Fischer Esterification (Recommended)

This protocol is adapted from a high-yield (93%) microwave-assisted synthesis. It involves the direct esterification of 2-aminonicotinic acid with methanol using concentrated sulfuric acid as a catalyst.

#### Experimental Protocol

##### Materials and Equipment:

- 2-Aminonicotinic acid
- Methanol (MeOH), anhydrous
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)

- Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ ), solid
- Ethyl Acetate (EtOAc)
- Saturated Brine solution
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Deionized Water
- Microwave reactor suitable for organic synthesis
- Round-bottom flask or microwave reaction vessel
- Stir bar
- Ice bath
- Standard laboratory glassware for workup and purification
- Rotary evaporator

#### Procedure:

- **Reaction Setup:** In a suitable microwave reaction vessel, suspend 2-aminonicotinic acid (e.g., 20.0 g, 0.145 mol) in methanol (228 mL).
- **Acid Addition:** Cool the suspension to 0 °C in an ice bath with stirring. Slowly add concentrated sulfuric acid (144 mL) dropwise, maintaining the temperature at 0 °C.
- **Microwave Irradiation:** Place the sealed reaction vessel into the microwave reactor. Irradiate the mixture at 60 °C for 1.5 hours with a power input of 300 W.<sup>[3]</sup>
- **Workup - Quenching and Neutralization:** After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the light brown mixture into ice water while maintaining the temperature at 0 °C. Add solid sodium carbonate in portions with stirring until the pH of the solution is greater than 8.

- **Extraction:** Transfer the neutralized aqueous mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
- **Purification:** Combine the organic layers and wash sequentially with saturated brine and deionized water. Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Product Isolation:** The resulting solid is **methyl 2-aminonicotinate**, which can be further purified by recrystallization if necessary. The reported yield for this method is 93% with the product appearing as colorless needle-like crystals.

## Method 2: Conventional Synthesis via Methyl Iodide

This method involves the alkylation of 2-aminonicotinic acid with methyl iodide in the presence of a base.

Summary of Conditions:

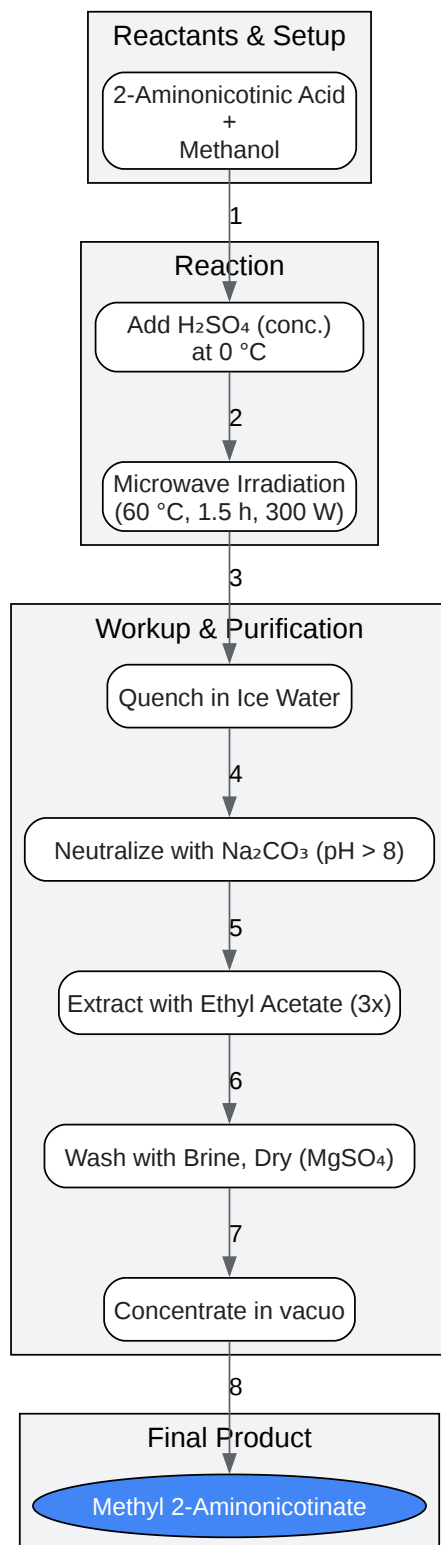
- **Reactants:** 2-Aminonicotinic acid, Methyl Iodide ( $\text{CH}_3\text{I}$ )
- **Base:** Potassium Carbonate ( $\text{K}_2\text{CO}_3$ )
- **Solvent:** Dimethylformamide (DMF)
- **Procedure:** A suspension of 2-aminonicotinic acid and  $\text{K}_2\text{CO}_3$  in DMF is heated to reflux, then cooled.  $\text{CH}_3\text{I}$  is added, and the mixture is stirred for 18 hours.
- **Workup:** The mixture is filtered and concentrated. The residue is purified by column chromatography.
- **Reported Yield:** 58%

## Comparison of Synthesis Methods

Method	Starting Material	Reagents	Conditions	Time	Yield	Reference(s)
Microwave-Assisted Fischer Esterification	2-Aminonicotinic Acid	MeOH, H <sub>2</sub> SO <sub>4</sub> (conc.)	60 °C, 300 W	1.5 h	93%	[3]
Conventional Alkylation	2-Aminonicotinic Acid	CH <sub>3</sub> I, K <sub>2</sub> CO <sub>3</sub>	Reflux, then RT	18 h	58%	

## Synthesis Workflow

## Workflow for Microwave-Assisted Synthesis of Methyl 2-Aminonicotinate

[Click to download full resolution via product page](#)Caption: Microwave-assisted synthesis workflow for **Methyl 2-Aminonicotinate**.

## Spectroscopic Data

The following tables summarize the expected spectroscopic data for the characterization of **methyl 2-aminonicotinate**.

### <sup>1</sup>H NMR Spectroscopy

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Notes
~8.20	dd	1H	Pyridine H-6	Chemical shift can vary; may exchange with D <sub>2</sub> O.
~8.05	dd	1H	Pyridine H-4	
~6.65	dd	1H	Pyridine H-5	
~5.9-6.2	br s	2H	-NH <sub>2</sub>	
~3.85	s	3H	-OCH <sub>3</sub>	

### <sup>13</sup>C NMR Spectroscopy

Chemical Shift (δ, ppm)	Assignment	Notes
~168.0	C=O (Ester)	
~159.0	C2 (C-NH <sub>2</sub> )	
~152.0	C6	
~138.0	C4	
~115.0	C5	
~108.0	C3	
~51.5	-OCH <sub>3</sub>	

### Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3480 - 3300	Medium, Sharp	N-H Stretch (asymmetric & symmetric)
3100 - 3000	Medium	Aromatic C-H Stretch
2950 - 2850	Medium	Aliphatic C-H Stretch (-CH <sub>3</sub> )
1730 - 1700	Strong	C=O Stretch (Ester)
1620 - 1580	Medium-Strong	N-H Bend and/or Aromatic C=C Stretch
1300 - 1200	Strong	C-O Stretch (Ester)

#### Mass Spectrometry (MS)

m/z	Proposed Fragment	Notes
152	[M] <sup>+</sup>	Molecular Ion
121	[M - OCH <sub>3</sub> ] <sup>+</sup>	Loss of methoxy radical
93	[M - COOCH <sub>3</sub> ] <sup>+</sup>	Loss of carbomethoxy radical

Note: Spectroscopic data are predicted based on typical values for the respective functional groups and may vary slightly depending on the solvent and instrument used.

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## References

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